Khelloside

Description

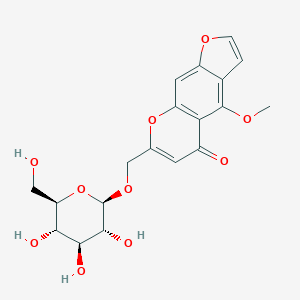

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O10/c1-25-18-9-2-3-26-11(9)5-12-14(18)10(21)4-8(28-12)7-27-19-17(24)16(23)15(22)13(6-20)29-19/h2-5,13,15-17,19-20,22-24H,6-7H2,1H3/t13-,15-,16+,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRACCTZSAUMGO-WIMVFMHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878402 | |

| Record name | Khellol Glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17226-75-4 | |

| Record name | Khellol glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17226-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Khelloside [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017226754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Khellol Glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Khelloside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KHELLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4FRZ5WJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Botanical Sources and Isolation Methodologies for Khelloside

Identification of Khelloside-Producing Plant Species Research

Research has confirmed the presence of this compound in specific plant species, contributing to our understanding of its natural distribution.

Ammi visnaga (L.) Lam., commonly known as khella, is a well-established source of furochromones, including this compound. Khellin (B1673630) and visnagin (B192663) are also prominent furochromones isolated from A. visnaga. ctdbase.orggoogle.comconicet.gov.arresearchgate.net Research on A. visnaga has focused on the chemical composition of its fruits and other parts. This compound has been reported in Ammi visnaga with available data. nih.gov The seeds of Ammi visnaga are particularly noted as a source of khellin, a related chromone (B188151). mdpi.com

Recent studies have identified this compound in Eranthis longistipitata Regel, a plant belonging to the Ranunculaceae family. Furochromones, including this compound, khellin, visnagin, and cimifugin, were found in E. longistipitata for the first time in recent investigations using techniques like liquid chromatography with high-resolution mass spectrometry (LC-HRMS). mdpi.comresearchgate.nettsu.ruresearchgate.netdntb.gov.uanih.gov This finding is considered significant as furochromones are relatively rare in the plant kingdom. mdpi.com

Anemonopsis macrophylla Siebold & Zucc., another species within the Ranunculaceae family and endemic to Japan, has also been found to contain this compound. mdpi.comresearchgate.net Research utilizing LC-HRMS on methanol (B129727) extracts from the leaves and flowers of A. macrophylla identified this compound among over 100 compounds. mdpi.comresearchgate.net this compound and visnagin were identified as the two furochromones present in the extracts. mdpi.com

This compound has also been detected in several species of the genus Mangifera (mango), specifically in Sumatran wild mangoes. Research employing LC-MS for metabolite profiling of wild mango leaf extracts identified this compound in M. laurina, M. magnifica, M. quadrifida, and an unclassified Mangifera sp. sabraojournal.orgresearchgate.net This indicates the presence of this compound within this genus, contributing to chemotaxonomic studies. sabraojournal.orgresearchgate.net

Here is a summary of this compound-producing plant species:

| Plant Species | Family | Part Studied (Examples) | Detection Method (Examples) |

| Ammi visnaga | Apiaceae | Fruits, Seeds | Reported in databases nih.gov |

| Eranthis longistipitata | Ranunculaceae | Leaves | LC-HRMS mdpi.comresearchgate.nettsu.ruresearchgate.netnih.gov |

| Anemonopsis macrophylla | Ranunculaceae | Leaves, Flowers | LC-HRMS mdpi.comresearchgate.net |

| Mangifera spp. | Anacardiaceae | Leaves | LC-MS sabraojournal.orgresearchgate.net |

Anemonopsis macrophylla Research

Advanced Extraction and Isolation Techniques in this compound Research

The isolation of this compound from plant matrices often involves advanced extraction and purification techniques to obtain the compound in a pure form for research. General methods for isolating glycosides, including techniques like column chromatography and thin layer chromatography, are employed to purify crude glycosides obtained from plant extracts. ijraset.com

Specific research on Eranthis longistipitata utilized 70% aqueous-ethanol extracts from leaves, followed by LC-HRMS for identification and analysis of compounds, including this compound. mdpi.comtsu.ruresearchgate.netnih.gov For Anemonopsis macrophylla, methanol extracts from leaves and flowers were analyzed using LC-HRMS. mdpi.comresearchgate.net In the study of Mangifera species, methanol extracts of wild mango leaves were subjected to metabolite profiling using LC-MS. sabraojournal.org Dichloromethane extraction has also been used in research on Ammi visnaga to obtain furochromones. google.com

These studies highlight the use of techniques such as liquid chromatography coupled with mass spectrometry (LC-MS, LC-HRMS, UPLC-MS/MS) as powerful tools for the identification and analysis of this compound and other metabolites in complex plant extracts. mdpi.comtsu.ruresearchgate.netnih.govresearchgate.netsabraojournal.orgresearchgate.netnih.gov These methods offer high sensitivity and specificity, enabling the detection and identification of various compounds, even those present in low concentrations. nih.govsabraojournal.org

Chemotaxonomic Studies Involving this compound

Chemotaxonomy, the classification of organisms based on their chemical composition, utilizes the presence and distribution of specific compounds as taxonomic markers. This compound, as a secondary metabolite found in different plant genera, can contribute to chemotaxonomic studies.

The identification of this compound and other chromones in Eranthis species, for instance, supports the notion of a chemotaxonomic link between Eranthis and the genus Actaea, as chromones are synthesized by normal physiological processes only in these members of the Ranunculaceae family. mdpi.comtsu.ru

In the case of Mangifera species, the presence or absence of specific metabolite compounds, including this compound, has been used in chemotaxonomic studies to evaluate the taxonomic status and relationships among wild Sumatran mangoes. sabraojournal.orgresearchgate.net Metabolite profiling using LC-MS has provided chemical evidence for grouping plants and differentiating between species within the Mangifera genus. sabraojournal.orgresearchgate.net These findings reveal the significance of metabolite content as a taxonomic marker in wild Sumatran mangoes. sabraojournal.orgresearchgate.net

The study of naturally occurring chromone glycosides, including this compound, and their distribution in various plant families like Apiaceae, Ranunculaceae, and Anacardiaceae, contributes to broader chemotaxonomic understanding. nih.gov

Biosynthesis and Metabolic Pathways Research of Khelloside

Elucidation of Khelloside Biosynthetic Pathways

Chromones, the structural basis of this compound, are biosynthesized via the acetic acid pathway, involving the condensation of five acetate (B1210297) molecules. researchgate.netnih.gov This process typically results in compounds with a methyl group at the C-2 position and oxygenation at C-5 and C-7. researchgate.netnih.gov A key enzyme in this pathway is Pentaketide (B10854585) Chromone (B188151) Synthase (PCS), which catalyzes the formation of a pentaketide chromone, specifically 5,7-dihydroxy-2-methylchromone, through a series of decarboxylative condensations of malonyl-CoA followed by a Claisen cyclization reaction to form the aromatic ring. researchgate.netnih.gov While the enzymatic nature of the heterocyclic ring closure in chromone formation is not always clear, as spontaneous Michael-like ring closure can occur, 5,7-dihydroxy-2-methylchromone is considered a biosynthetic precursor for chromone derivatives, including furochromone glycosides like this compound. researchgate.netnih.gov

The formation of the furan (B31954) ring in furochromones is believed to involve an intermediate epoxide, where a nucleophilic attack of a phenol (B47542) group leads to the formation of the five-membered furan heterocycle. researchgate.netnih.gov Glycosylation, the attachment of the sugar moiety (glucose in the case of this compound), is a crucial step in the biosynthesis of chromone glycosides. This process is typically catalyzed by glycosyltransferases, which transfer a sugar residue from an activated donor molecule to an acceptor molecule (the aglycone). While specific enzymatic mechanisms for this compound glycosylation are not extensively detailed in the provided search results, the general principle of glycoside formation involves enzymatic hydrolysis breaking the linkage between the sugar and the non-sugar (aglycone) parts, making the chemical available for use in plants. ijraset.comslideshare.net

Enzymatic Mechanisms in this compound Formation Research

Pentaketide Chromone Synthase (PCS) is a key enzyme in the initial steps of chromone biosynthesis, leading to the formation of the pentaketide chromone core structure of this compound. researchgate.netnih.gov This enzyme facilitates the condensation of malonyl-CoA units. researchgate.netnih.gov While PCS can also utilize acetyl-CoA as a starter substrate, it is less efficient. nih.gov The subsequent steps involving the formation of the furan ring and the glycosidic linkage are also enzyme-catalyzed, although the specific enzymes responsible for this compound biosynthesis have not been fully elucidated in the provided information. Glycosyltransferases are generally involved in attaching the glucose unit to the khellol aglycone (the non-sugar part of this compound). ijraset.comslideshare.netnih.gov Research on glycosyltransferases in other pathways, such as glucan formation, illustrates the enzymatic transfer of sugar residues to growing chains. nih.gov

Metabolomic Profiling of this compound in Biological Systems Research

Metabolomic profiling techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS), have been employed to identify and quantify this compound in various biological samples. mdpi.comsabraojournal.orgnih.govmdpi.comresearchgate.netnih.gov

Studies on Anemonopsis macrophylla utilized LC-HRMS to determine the metabolomic profiles of leaf and flower extracts, identifying this compound as a component. mdpi.com This research indicated that while the qualitative profile of metabolites was similar between leaves and flowers, quantitative differences in certain compounds, including this compound, were observed. mdpi.com

Metabolomic analysis using LC-MS has also detected this compound in the leaves of several wild Mangifera species. sabraojournal.org This suggests that this compound is a metabolite present in these plants and can be used as a chemotaxonomic marker. sabraojournal.org

Furthermore, metabolomic studies investigating the effects of African Swine Fever Virus (ASFV) infection in pigs have identified this compound among the differentially expressed metabolites in serum. nih.govresearchgate.net This indicates that this compound levels in the host can be influenced by viral infection, highlighting its involvement in the host's metabolic response. nih.govresearchgate.net

Metabolomic analysis has also been applied in food science, such as in the study of aging peony mead, where an increase in this compound concentration was observed and linked to nonenzymatic glycosylation, contributing to taste. mdpi.com

Data from metabolomic profiling can be presented in tables to show the presence and relative abundance of this compound in different biological samples.

| Biological Source | Detection Method | This compound Presence | Notes |

| Ammi visnaga seeds | Not specified | Detected | Traditional source researchgate.net |

| Eranthis hyernalis tubers | Not specified | Detected | researchgate.net |

| Anemonopsis macrophylla leaves | LC-HRMS | Detected | Quantitative differences observed mdpi.com |

| Anemonopsis macrophylla flowers | LC-HRMS | Detected | Quantitative differences observed mdpi.com |

| Mangifera spp. leaves | LC-MS | Detected | Chemotaxonomic marker sabraojournal.org |

| Pig serum (ASFV infected) | UHPLC-TQMS | Differentially expressed | Levels altered by viral infection nih.govresearchgate.net |

| Peony mead (aging) | UHPLC-MS/MS | Increased | Linked to nonenzymatic glycosylation mdpi.com |

This compound's Influence on Host Metabolic Pathways Research

Research suggests that this compound can influence host metabolic pathways. While the exact mechanisms are still under investigation, studies provide some insights.

In the context of African Swine Fever Virus (ASFV) infection in pigs, this compound was identified as a differentially expressed metabolite, suggesting its involvement in the host's metabolic response to the virus. nih.govresearchgate.net Changes in metabolite profiles during viral infection can indicate alterations in various metabolic pathways, including those related to amino acid metabolism, which were found to be significantly altered in ASFV-infected pigs. nih.gov

Furthermore, studies on the Maillard reaction, a complex series of reactions occurring during food processing, have indicated that polyphenols like this compound can inhibit initial free radical chain reactions, thereby reducing the consumption of reducing sugars. researchgate.net This suggests a potential influence of this compound on metabolic processes involving reducing sugars.

Research on the potential bioherbicidal activity of khellin (B1673630) and visnagin (B192663), related furochromones from Ammi visnaga, indicates that plant metabolites can affect various biochemical processes in target organisms, including those related to seed germination and growth. researchgate.net While this study focused on related compounds, it highlights the potential for furochromones to influence metabolic activities in biological systems.

This compound has also been noted for its antihyperlipidemic activity in animal models, where it lowered levels of low-density lipoprotein cholesterol, high-density lipoprotein cholesterol, and total cholesterol. nih.gov This directly indicates an influence on lipid metabolic pathways in the host.

Pharmacological Research and Biological Activities of Khelloside

Anti-inflammatory Research of Khelloside

Studies suggest that this compound may possess anti-inflammatory properties smolecule.com. The anti-inflammatory effects of this compound have been indicated in research involving mice with induced inflammation smolecule.com. Khellin (B1673630), a related natural furanochromone, has also been noted for its anti-inflammatory activity and its ability to inhibit AP-1 and NF-κB signals nih.gov. More broadly, furochromones and chromone (B188151) derivatives are recognized for their anti-inflammatory potential mdpi.com.

Antihyperlipidemic Research of this compound

This compound is identified as a furochromone exhibiting antihyperlipidemic activity nih.govsabraojournal.org. Research in an animal model demonstrated that this compound was effective in lowering levels of low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and total cholesterol nih.govsabraojournal.org. However, this study noted that very low-density lipoprotein cholesterol (VLDL-C) and triglycerides were not altered by this compound administration nih.gov.

Antiviral Research of this compound and Related Furochromones

While specific detailed research on the antiviral activity of this compound itself is limited in the provided information, the broader classes of compounds to which this compound belongs, furochromones and chromone glycosides, have been reported to possess antiviral activities mdpi.com. This suggests a potential area for further investigation regarding this compound.

Antibacterial Research of this compound and Related Furochromones

Direct detailed studies on the antibacterial activity of this compound were not prominently featured in the search results. However, furochromones in general are known to exhibit antimicrobial properties . Additionally, chromone glycosides have been reported to have antimicrobial activities . Derivatives of related furochromones, such as Khellinone and Visnagenone, have demonstrated efficient antimicrobial activities against various bacteria and fungi .

Antifungal Research of this compound and Related Furochromones

Similar to antibacterial activity, specific detailed research on the antifungal activity of this compound was not extensively found. Nevertheless, furochromones and chromone glycosides are recognized for their antimicrobial activities, which include antifungal effects . Research on derivatives of Khellinone and Visnagenone has shown them to be effective antimicrobial agents against fungal strains .

Antioxidant Research of this compound and Related Extracts

This compound is predicted to possess antioxidant activity jonuns.com. Studies have indicated that this compound can inhibit the initial free radical chain reactions that occur during the Maillard reaction uni.lulipidmaps.orgnih.gov. Extracts from Ammi visnaga containing this compound have also demonstrated antioxidant activity smolecule.com. The antioxidant potential is a recognized property of furochromones and chromone derivatives mdpi.com.

Anticancer and Antitumor Research of this compound and Chromone Glycosides

Research on the direct anticancer or antitumor activity of this compound with detailed findings is not widely available in the provided results. However, chromone glycosides as a class have been found to exhibit antitumor activity thegoodscentscompany.comnih.gov. Khellin, a related compound, has been reported to have antiproliferative effects and can inhibit key signaling pathways involved in cell growth, such as AP-1 and NF-κB nih.gov. Furthermore, cis-khellactone, another related compound, has shown anti-cancerous activity against several cancer cell lines and has been observed to inhibit tumor growth in a xenograft model oncotarget.com. Derivatives of khellactone (B107364) have also been identified as potential antitumor agents bmrb.io.

Cardiovascular System Research Related to Furochromones

Furochromones, including Khellin, have been historically recognized for their cardiovascular effects, particularly as vasodilators. researchgate.netbotmed.rocksctdbase.org Khellin, for instance, is known to relax and widen blood vessels and has been used in the treatment of conditions like angina pectoris. botmed.rocksctdbase.org this compound, being a furochromone glycoside, has also been investigated for its potential impact on the cardiovascular system. Studies in female cynomolgus monkeys examined the effects of this compound on serum lipoprotein cholesterol levels. nih.govmdpi.comnih.gov These studies indicated that this compound significantly lowered low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and total cholesterol. nih.gov However, very low-density lipoprotein cholesterol (VLDL-C) and triglycerides did not show significant changes. nih.gov

| Compound | Dose (mg/kg/day) | Duration | LDL-C Change (%) | HDL-C Change (%) | Total-C Change (%) | VLDL-C Change | Triglycerides Change |

| This compound | 20 | 2 weeks | -73 | -23 | -44 | No change | No change |

| This compound | 10 | 2 weeks | -46 | -20 | -31 | No change | No change |

| This compound | 20 (single dose) | - | -30 | - | -15 | - | - |

| Khellin | 20 | 2 weeks | -87 | -41 | -55 | No change | No change |

| Khellin | 5 | 2 weeks | -50 | -15 | -30 | No change | No change |

| Khellin | 20 (single dose) | - | -32 | - | -18 | - | - |

*Based on data from a study in female cynomolgus monkeys. nih.gov

Metabolic Disorder Research of this compound Beyond Hyperlipidemia

Beyond its effects on hyperlipidemia, this compound's potential in other metabolic disorders has been explored. This compound has been predicted to have anti-diabetes mellitus activity in in silico analysis. jonuns.com Research on polyphenols, a class of compounds that includes furochromones like this compound, suggests they can influence metabolic pathways. researchgate.net While specific detailed research on this compound's effects on metabolic disorders other than hyperlipidemia is limited in the provided search results, the broader context of furochromone and polyphenol research indicates potential areas for further investigation. For example, some chromone glycosides have shown inhibitory activity on fat accumulation in differentiated adipocytes. mdpi.com

Dermatological Research Applications of Furochromones

Furochromones, particularly Khellin, have been investigated for their dermatological applications, primarily in the treatment of skin conditions like vitiligo and psoriasis, often in conjunction with phototherapy. botmed.rockscenmed.comrxlist.com This application is related to their photosensitizing properties. botmed.rocks While the search results highlight the use of Khellin in dermatological research, specific detailed studies focusing solely on this compound's direct dermatological applications are not prominently featured. However, given this compound is a furochromone glycoside, research into the dermatological effects of furochromones provides a relevant context for potential future studies on this compound in this area.

Smooth Muscle Relaxant and Antispasmodic Research of this compound

This compound, similar to Khellin, is recognized for its smooth muscle relaxant and antispasmodic properties. pharmatutor.orgijraset.comslideshare.netslideshare.netscribd.com This activity is a key characteristic of compounds found in Ammi visnaga. researchgate.netbotmed.rocks The smooth muscle relaxant effect is believed to be primarily due to calcium channel blocking activity. botmed.rocks this compound's presence in plants traditionally used for conditions involving smooth muscle spasm, such as bronchial asthma and kidney stones, supports research into these effects. botmed.rocksrxlist.compharmatutor.orgslideshare.net

Hepatoprotective and Gallbladder Function Research Involving this compound (e.g., Cholelithiasis)

Research has explored the potential hepatoprotective effects of compounds found in plants containing this compound. While the provided search results mention hepatoprotective properties in the context of Ammi visnaga extracts and other plant compounds researchgate.netnih.gov, specific detailed studies focusing exclusively on this compound's hepatoprotective effects or its direct involvement in gallbladder function research, such as cholelithiasis (kidney stones), are not extensively detailed. However, Ammi visnaga, the source of this compound, has traditional uses related to kidney stones, and Khellin has been mentioned in the context of reduced stone formation and partial dissolution in clinical studies. botmed.rocksrxlist.com

Synergistic and Antagonistic Effects Research of this compound

The study of synergistic and antagonistic effects of natural compounds, including this compound, is an important area of research, particularly when considering their presence in complex plant extracts used in traditional medicine. While the search results mention the potential for synergistic effects of compounds in traditional herbal formulations and the complex interactions among volatile metabolites in other contexts smolecule.commdpi.com, specific detailed research specifically on the synergistic or antagonistic effects of this compound when combined with other defined compounds is limited in the provided snippets. Polyphenolic compounds, as a class, have been shown to have different redox potentials that can lead to both anti- and pro-oxidant effects, and their interactions can be complex. researchgate.net One study on the antagonist effects of compounds derived from khellactone on platelet-activating factor suggests potential for such interactions within this structural class. nih.gov

Molecular Mechanisms of Action Research of Khelloside

Elucidation of Cellular and Subcellular Targets of Khelloside

Studies investigating the effects of this compound, often alongside its aglycone Khellin (B1673630), have indicated potential cellular and subcellular targets. Research on the herbicidal activity of Khellin and Visnagin (B192663) (another furanochromone from Ammi visnaga) suggests that these compounds cause membrane destabilization in plant cells. researchgate.net While this research primarily focused on Khellin and Visnagin, it provides insight into the potential mechanisms of related furanochromones like this compound. The destabilization of cell membranes can lead to leakage of intracellular contents and ultimately cell death. researchgate.net Further research is needed to specifically elucidate the cellular and subcellular targets of this compound itself. Subcellular fractionation and metaproteogenomic analyses are techniques used in research to identify potential causative candidates and associated alterations in signaling pathways within cells and their compartments. nih.gov

This compound Modulation of Signal Transduction Pathways Research (e.g., NF-κB, JAK/STAT3)

While extensive research specifically detailing this compound's direct modulation of NF-κB and JAK/STAT3 signaling pathways is limited in the provided search results, these pathways are crucial in various cellular processes, including inflammation and cell survival. NF-κB and JAK/STAT pathways are known to be activated by external stimuli and play pivotal roles in gene expression. nih.govnih.gov For instance, NF-κB activation can lead to the production of pro-inflammatory factors, and the NF-κB and STAT3 pathways are interconnected, with NF-κB activation sometimes leading to STAT3 activation via intermediaries like IL-6. nih.govnih.gov Chalcones, a type of flavonoid, have been shown to modulate NF-κB and STAT3 pathways, highlighting the potential for natural compounds to interact with these systems. mdpi.com However, specific research demonstrating this compound's direct modulatory effects on NF-κB or JAK/STAT3 requires further investigation.

Ion Channel Modulation Research (e.g., Calcium Channels)

Studies on Ammi visnaga, the plant from which this compound is isolated, have indicated that some of its constituents, including Khellin and Visnagin, exhibit calcium channel blocking activity. botmed.rocksrxlist.com These lipophilic extracts were found to be calcium channel antagonists in vitro, although less potent than verapamil. botmed.rocks Calcium channels play a vital role in numerous cellular processes, including signal transduction, muscle contraction, and gene transcription. mdpi.com Modulation of ion channels, particularly calcium channels, can significantly impact cellular function. frontiersin.orgijbs.comnih.gov While the calcium channel blocking activity has been observed for related compounds from Ammi visnaga, specific research detailing this compound's direct modulation of calcium channels or other ion channels is needed to fully understand this aspect of its mechanism of action.

Effects on Cellular Processes Research (e.g., Cell Division, Membrane Integrity, Photosynthetic Efficiency)

Research on Khellin and Visnagin, compounds structurally related to this compound and found in the same plant source, has provided insights into their effects on cellular processes in plants, which may be relevant to understanding this compound's potential mechanisms. These studies have shown that Khellin and Visnagin can cause membrane destabilization, reduce photosynthetic efficiency, and inhibit cell division. researchgate.netgoogle.com

Effects on Cellular Processes (Based on related compounds Khellin and Visnagin):

| Cellular Process | Observed Effect | Reference(s) |

| Membrane Integrity | Destabilization | researchgate.netgoogle.com |

| Photosynthetic Efficiency | Reduction | researchgate.netgoogle.com |

| Cell Division | Inhibition | researchgate.netgoogle.com |

| Cell Death | Induction | researchgate.netgoogle.com |

The inhibition of cell division has been linked to reduced growth in weeds. researchgate.net Photosynthetic efficiency is crucial for plant energy conversion, and its reduction can significantly impact plant viability. usask.ca Membrane destabilization can lead to cell damage and death. researchgate.net While these findings are for related compounds, they suggest potential areas of investigation for this compound's effects on cellular processes.

Modulation of Reactive Oxygen Species (ROS) Generation and Scavenging Research by this compound

The modulation of reactive oxygen species (ROS) is a significant mechanism by which many natural compounds exert their biological effects. ROS play dual roles, acting as signaling molecules at lower concentrations and causing oxidative stress and cellular damage at higher concentrations. researchgate.netmdpi.comnih.gov While direct research on this compound's specific modulation of ROS generation and scavenging is not explicitly detailed in the provided search results, related compounds like polyphenols have been shown to exhibit both anti- and pro-oxidant properties, depending on the concentration and cellular context. researchgate.net Some plant extracts containing polyphenols can generate ROS under certain conditions, leading to oxidative stress and potential cell death. researchgate.netresearchgate.net Research on Khellin and Visnagin suggests they can induce oxidative damage under high light intensity. google.com Further studies are required to determine if this compound directly modulates ROS generation or scavenging pathways and to understand the conditions under which it might exhibit antioxidant or pro-oxidant effects. Modulation of ROS activities and H2O2 accumulation has been studied in various biological interactions. nih.govnih.gov

Preclinical Efficacy and Safety Assessment Research of Khelloside

In Vitro Pharmacological Model Systems for Khelloside Research

In vitro studies are foundational in preclinical research, allowing for controlled experiments to assess the direct effects of a compound on cells, enzymes, or other biological molecules outside of a living organism news-medical.net. These models are valuable for initial screening, exploring potential mechanisms of action, and evaluating activity in specific cellular pathways rasayucancerclinic.com.

Research utilizing in vitro model systems has indicated that this compound possesses antioxidant properties smolecule.com. While detailed experimental data from permitted sources on specific in vitro pharmacological activities of isolated this compound is limited in the provided search results, in silico predictions suggest potential activities. Based on computational analysis, this compound is predicted to exhibit antioxidant, nitric oxide (NO) antagonist, and anti-diabetes mellitus activities jonuns.com. These predictions are based on structure-activity relationships and require experimental validation through in vitro and in vivo studies jonuns.com.

This compound has also been identified as a component in extracts from plants like Eranthis longistipitata, where the extracts themselves have demonstrated antioxidant and cytotoxic activities in vitro researchgate.netresearchgate.net. However, these studies evaluated the complex mixture of compounds within the extract, and the specific contribution of this compound to these observed effects requires further investigation using isolated this compound in targeted in vitro assays.

In Vivo Animal Models for this compound Efficacy Studies (e.g., Mice, Rats, Monkeys, Pigs)

In vivo studies are essential for evaluating the efficacy and safety of a compound within a complex biological system news-medical.netcureraredisease.org. Animal models are chosen based on their relevance to the human condition being studied and their physiological similarities cureraredisease.orgmdpi.commdpi.com. Commonly used laboratory animals include mice and rats, while larger animal models such as monkeys and pigs are also utilized, particularly when the research requires models that more closely mimic human anatomy or disease progression mdpi.cominvetus.comnih.gov.

One notable in vivo study investigated the hypocholesterolemic effect of this compound in female cynomolgus monkeys mdpi.comsemanticscholar.org. This research demonstrated that this compound had a significant effect on cholesterol levels in this animal model mdpi.comsemanticscholar.org.

The findings from this study are summarized in the table below:

| Animal Model | Study Duration | Key Finding | Citation |

| Cynomolgus Monkeys | Not specified | Lowered low-density lipoprotein cholesterol (LDL-C) by 73% after two weeks. mdpi.com | mdpi.comsemanticscholar.org |

| Not specified | Lowered high-density lipoprotein cholesterol (HDL-C) by 23% after two weeks. mdpi.com | mdpi.comsemanticscholar.org | |

| Not specified | Lowered total cholesterol by 44% after two weeks. mdpi.com | mdpi.comsemanticscholar.org | |

| Not specified | Very low-density lipoprotein cholesterol (VLDL-C) and triglycerides were not changed. nih.gov | nih.gov |

This study in cynomolgus monkeys provides experimental evidence for the antihyperlipidemic activity of this compound in a relevant in vivo model nih.govmdpi.comsemanticscholar.org. While PubChem also mentions this activity in an animal model, the specific animal species and details are provided in other sources nih.govmdpi.comsemanticscholar.org.

Beyond this specific finding, detailed reports of other in vivo efficacy studies for this compound in common animal models such as mice, rats, or pigs were not extensively available in the provided search results. General information on the use of various animal models in preclinical research highlights their importance in evaluating drug metabolism, pharmacokinetics, safety, and efficacy cureraredisease.orgmdpi.commdpi.cominvetus.comnih.gov.

Toxicology and Safety Assessments in Preclinical Research for this compound

Preclinical toxicology and safety assessments are crucial steps to identify potential hazards and understand the toxicity profile of a compound before human exposure lunginstitute.co.zacriver.com. These studies aim to determine the potential for adverse effects on various organ systems and to establish a safe dose range for further investigation criver.com. Toxicology studies can include acute toxicity tests, repeated-dose toxicity studies, and assessments of genotoxicity, reproductive toxicity, and developmental toxicity criver.comnih.gov.

Specific experimental preclinical toxicology data for this compound is limited in the provided search results. PubChem provides general Globally Harmonized System (GHS) hazard statements for this compound, indicating it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects nih.gov. This information pertains to general chemical handling and environmental hazards rather than detailed results from preclinical toxicity studies in animal models.

In silico predictions from TCM-ADIP suggest potential outcomes for this compound in certain toxicity assays, including predictions for AMES toxicity and carcinogenicity . However, these are computational predictions based on the compound's structure and require experimental validation .

Further dedicated preclinical toxicology studies are necessary to comprehensively evaluate the safety profile of this compound in relevant animal models, assessing various endpoints including organ toxicity, hematological and biochemical parameters, and potential for genotoxicity or reproductive effects.

Synthetic Chemistry and Structure Activity Relationship Sar Research of Khelloside

Synthetic Methodologies for Khelloside Analogues and Derivatives

The synthesis of this compound analogues and derivatives typically involves the modification of the furochromone core, the glycosidic linkage, or the sugar moiety. While specific detailed synthetic routes for this compound itself or a wide range of its analogues were not extensively detailed in the search results, the synthesis of related chromones and furochromones provides insights into potential methodologies.

General approaches to chromone (B188151) synthesis often involve the cyclization of ortho-hydroxyacetophenones or related precursors. mans.edu.eg Furochromones, like this compound, contain an additional fused furan (B31954) ring. Synthetic strategies for furochromones can involve building the furan ring onto a pre-formed chromone structure or constructing both rings simultaneously.

Research on the synthesis of khellin (B1673630) and its analogues, closely related furochromones, has been reported, utilizing methods such as chromium carbene complexes. mans.edu.eg This suggests that organometallic chemistry could play a role in the synthesis of the furochromone core of this compound derivatives.

Modifications to the glycoside part of this compound would involve standard glycosylation reactions, where the hydroxyl group on the furochromone is coupled with an activated sugar moiety, such as a glycosyl halide or trichloroacetimidate, under suitable conditions and with appropriate catalysts. Variations in the sugar unit (e.g., using different hexoses or pentoses) or modifications to the hydroxyl groups on the sugar (e.g., methylation, acetylation) would lead to a range of glycoside analogues.

Analogs with modifications on the furochromone core, such as changes to the methoxy (B1213986) group or the introduction of substituents on the furan or chromone rings, would require specific synthetic routes tailored to the desired structural change. These could involve electrophilic aromatic substitution, cross-coupling reactions, or other functional group transformations.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

This compound itself has been reported to possess antihyperlipidemic activity, lowering low-density lipoprotein cholesterol, high-density lipoprotein cholesterol, and total cholesterol in an animal model. nih.govsabraojournal.org This suggests that the intact this compound structure, including both the furochromone and the glucoside, contributes to this effect.

Although direct SAR data for this compound derivatives is limited in the provided context, the reported activities of this compound and related compounds suggest that the furochromone core is likely essential for activity, while the glycoside moiety may influence factors such as solubility, bioavailability, and specific interactions with biological targets. Future SAR studies would likely involve systematic modifications to the furochromone structure (e.g., altering the position or nature of the methoxy group, introducing halogens or alkyl groups) and the glycoside part (e.g., changing the sugar type, modifying hydroxyl groups) to understand their impact on specific biological activities.

In silico analyses can also contribute to SAR studies by predicting potential bioactivities based on chemical structure. This compound has been predicted to have antioxidant, NO antagonist, and anti-diabetes mellitus activities through such methods, suggesting potential areas for further SAR investigation. jonuns.com

Combinatorial Biosynthesis Approaches for Novel this compound Analogues

Combinatorial biosynthesis involves manipulating the genes and enzymes responsible for the production of natural products to generate novel analogues. While specific examples of combinatorial biosynthesis applied directly to this compound were not detailed, the general principles of chromone biosynthesis provide a basis for such approaches.

Chromones are typically biosynthesized via the acetic acid pathway, involving the condensation of acetate (B1210297) units. nih.gov Key enzymes, such as pentaketide (B10854585) chromone synthase (PCS), catalyze the formation of the chromone core. nih.gov In the case of glycosylated chromones like this compound, glycosyltransferases are responsible for attaching the sugar moiety to the aglycone (the non-sugar part).

Combinatorial biosynthesis of this compound analogues could involve:

Engineering the furochromone core biosynthesis: Modifying the genes encoding enzymes in the polyketide pathway leading to the furochromone core could result in analogues with different substitution patterns or variations in the ring structure.

Modifying glycosyltransferases: Using different glycosyltransferases or engineering existing ones could lead to the attachment of different sugar units or linkages to the this compound aglycone.

Introducing genes from other pathways: Incorporating genes for enzymes that introduce specific functional groups (e.g., methylation, hydroxylation) at different positions on the furochromone core or the sugar could yield novel derivatives.

Research into the biosynthesis of other chromone glycosides, such as aloesin, provides precedents for understanding the enzymatic steps involved and potential targets for engineering. nih.gov By understanding the specific enzymes and pathways involved in this compound biosynthesis in its natural sources like Ammi visnaga, researchers could potentially apply combinatorial biosynthesis techniques to create a library of novel this compound analogues with potentially altered or improved biological activities.

Advanced Analytical Methodologies in Khelloside Research

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) for Khelloside Profiling

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is a powerful technique widely applied in natural product research for the comprehensive profiling of metabolites, including this compound. LC-HRMS combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of HRMS, allowing for the precise determination of the molecular weight and elemental composition of compounds. This is particularly valuable for identifying known compounds like this compound and potentially discovering new related structures within complex mixtures.

Studies have employed LC-HRMS to analyze the metabolic profiles of plant extracts where this compound is present. For instance, LC-HRMS has been used to identify this compound in the leaves of Eranthis longistipitata. researchgate.netmdpi.com This technique allows for the detection of this compound alongside numerous other compounds in a single analysis, providing a comprehensive snapshot of the plant's chemical composition. The high resolution of HRMS helps in distinguishing this compound from other compounds with similar nominal masses, reducing the risk of misidentification.

Ultra-High Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for this compound Analysis

Ultra-High Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) offers enhanced chromatographic separation speed and resolution compared to traditional LC systems, coupled with the accurate mass measurement and fragmentation capabilities of QTOF-MS. This combination is highly effective for the rapid and sensitive analysis of this compound in complex samples.

UHPLC-QTOF-MS has been successfully applied to identify and characterize this compound in plant extracts. In one study focusing on Qingre Lidan Decoction, a traditional Chinese medicine formula, UHPLC-QTOF-MS was utilized to identify major chemical constituents, including this compound. researchgate.netnih.gov The QTOF mass analyzer provides accurate mass data for parent ions and fragment ions, which is essential for confirming the identity of this compound and gaining insights into its structure through fragmentation patterns. This method allows for both targeted analysis of this compound and untargeted profiling of other compounds present in the sample.

An example of this compound identification using UHPLC-QTOF-MS can be illustrated by its detection in a study, where its molecular formula C19H20O10 was determined based on accurate mass measurements. researchgate.net

Spectroscopic Techniques for this compound Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D techniques (COSY, HSQC, HMBC), is indispensable for determining the complete structure of this compound. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, researchers can map out the carbon-carbon and carbon-hydrogen frameworks and confirm the position of the glycoside moiety. ijraset.comslideshare.netcreative-biostructure.com Detailed ¹³C-NMR data for chromone (B188151) glycosides, including this compound (also referred to as Khellol glucoside or Khellinin), are available and are crucial for structural confirmation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation due to molecular vibrations. Characteristic absorption bands can indicate the presence of hydroxyl groups, carbonyl groups (from the chromone core), and C-O stretching vibrations (from the furan (B31954) ring and glycoside). ijraset.comcreative-biostructure.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for detecting the presence of chromophores and conjugated systems within the this compound molecule, specifically the furochromone core. ijraset.comcreative-biostructure.com The UV spectrum provides information about the electronic transitions and can be used for quantitative analysis of this compound, assuming its molar absorptivity at a specific wavelength is known. It can also contribute to purity assessment by revealing the presence of UV-active impurities.

These spectroscopic methods, often used in combination, provide complementary information necessary for unequivocally confirming the structure of this compound and assessing its purity after isolation. pharmaknowledgeforum.com

Comprehensive Metabolomics and Proteomics Approaches in this compound Research

Metabolomics and proteomics are systems biology approaches that can provide a broader understanding of the biological effects of this compound.

Metabolomics: Metabolomics involves the comprehensive analysis of all small molecules (metabolites) in a biological system. When applied in this compound research, metabolomics can help to identify changes in endogenous metabolite levels in cells, tissues, or biofluids following exposure to this compound. This can reveal affected metabolic pathways and provide insights into the compound's mechanism of action or its impact on cellular processes. LC-MS is a well-suited metabolomics approach for the identification of non-volatile secondary metabolites in herbal materials, which could be applied to study the effects of this compound. sabraojournal.org Studies using metabolomics have identified this compound as a component in certain plant extracts and have explored the metabolic changes induced by other compounds, highlighting the potential of this approach in understanding the biological impact of natural products. sabraojournal.orgnih.govresearchgate.net

Proteomics: Proteomics involves the large-scale study of proteins within a biological system. While less directly applied to this compound itself compared to metabolomics, proteomics can be used to investigate how this compound treatment affects protein expression levels or post-translational modifications. This can help to identify target proteins or pathways modulated by this compound, providing further insights into its cellular mechanisms. Proteomic techniques based on mass spectrometry are critical tools in biological research and could be applied to study the protein changes induced by this compound. nih.gov

Integrating metabolomics and proteomics data can provide a more holistic view of the biological responses to this compound, linking changes at the molecular level to observed biological effects.

Gene Expression Modulation Studies by this compound

Studies investigating the effects of this compound on gene expression can reveal the molecular pathways and biological processes it influences. Techniques such as quantitative real-time PCR (qRT-PCR) and microarray or RNA sequencing can be used to measure the changes in mRNA levels of specific genes or the entire transcriptome in response to this compound treatment. While specific detailed research findings on this compound's direct impact on gene expression modulation were not prominently found in the provided search results, related studies on other bioactive compounds from natural sources often employ these techniques to elucidate mechanisms of action. For example, network pharmacology studies, which are discussed later, often predict potential gene targets modulated by compounds like this compound, which can then be validated through gene expression studies.

Computational Studies and Molecular Docking of this compound

Computational studies, including molecular docking, are valuable tools in this compound research for predicting its potential biological targets and understanding the nature of its interactions with proteins.

Molecular Docking: Molecular docking simulations predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a larger molecule (receptor), typically a protein. This can help to identify potential protein targets of this compound and estimate the strength of the interaction. By docking this compound into the active sites of various proteins known to be involved in relevant biological pathways (e.g., inflammation, cholesterol metabolism), researchers can gain insights into its potential mechanisms of action at the molecular level. While specific molecular docking studies solely focused on this compound were not detailed in the search results, computational studies are a recognized approach in natural product research to explore potential bioactivities. researchgate.netjonuns.com

Other Computational Approaches: Beyond docking, other computational methods like molecular dynamics simulations can provide insights into the stability of the this compound-protein complex and the conformational changes upon binding. In silico analysis can also be used for predicting ADME (absorption, distribution, metabolism, and excretion) properties and toxicity, although the latter is outside the scope of this article.

Computational studies complement experimental data by providing testable hypotheses about this compound's interactions and effects, guiding further experimental design.

Network Pharmacology and Systems Biology Approaches for this compound Research

Network pharmacology and systems biology approaches are increasingly used to understand the complex interactions of multi-component agents and their effects on biological systems. Given that this compound is often found in plant extracts containing numerous other compounds, these approaches are particularly relevant.

Network Pharmacology: Network pharmacology aims to understand the relationships between drugs, targets, and diseases by constructing biological networks. researchgate.net For this compound, network pharmacology can involve identifying its potential targets based on its chemical structure or predicted interactions from computational studies. These targets are then mapped onto biological networks to identify affected pathways and biological processes related to specific diseases or conditions. This approach can help to elucidate the multi-component, multi-target, and multi-pathway mechanisms of action, which is especially useful when studying compounds from traditional medicine or complex plant extracts. researchgate.netnih.gov Network pharmacology has been applied to study the mechanisms of traditional Chinese medicine formulas containing compounds like this compound, highlighting its utility in understanding the synergistic effects of multiple components. researchgate.netnih.gov

Systems Biology: Systems biology takes a holistic view of biological systems, integrating data from various levels (genomics, transcriptomics, proteomics, metabolomics) to build comprehensive models. When applied to this compound research, systems biology can involve integrating data from the analytical techniques mentioned above to understand how this compound perturbs the entire biological system. This can help to identify key nodes or pathways that are most significantly affected, providing a more complete picture of its biological impact.

These systems-level approaches move beyond the study of single compounds and targets to explore the intricate web of interactions, offering a more comprehensive understanding of this compound's effects within a biological context.

Drug Delivery System Research for Khelloside

Development of Targeted Delivery Strategies for Khelloside

Targeted drug delivery aims to selectively concentrate a therapeutic agent in specific tissues, cells, or organs, thereby increasing efficacy and reducing systemic exposure and potential off-target effects. For a compound like this compound, which has been identified as a furochromone nih.gov, targeted delivery strategies could potentially enhance its action at a desired site within the body.

The concept of targeted delivery involves utilizing carriers or formulations that can recognize and bind to specific molecular markers associated with a disease state or a particular tissue. This could involve conjugating this compound to targeting ligands such as antibodies, peptides, or small molecules that have high affinity for receptors or antigens on target cells. Nanotechnology-based approaches, including nanoparticles, liposomes, dendrimers, and polymeric micelles, are also widely explored platforms for targeted delivery, capable of encapsulating or carrying drugs and being functionalized with targeting ligands openmedscience.comconsensus.appijbcp.com. These nanocarriers can potentially improve the solubility, stability, and biodistribution of drugs openmedscience.com. The application of nanotechnology has also been investigated for overcoming biological barriers, such as the blood-brain barrier, to deliver therapeutic agents to specific sites nih.gov.

Formulation Research for Enhanced this compound Delivery and Release Control

Formulation research for this compound would focus on developing pharmaceutical preparations that enhance its delivery characteristics, including solubility, dissolution rate, stability, and controlled release. This compound's predicted physicochemical properties, such as its calculated logS value of -2.752 , suggest that it may have limited aqueous solubility, a common challenge in drug formulation that can impact absorption and bioavailability.

Strategies to enhance the solubility and dissolution of poorly soluble compounds are critical in pharmaceutical development. These can include techniques such as solid dispersions, micronization, nanonization, cyclodextrin (B1172386) complexation, and the use of surfactants or co-solvents. For related furochromones like Khellin (B1673630), research has explored the use of amorphous binary solid dispersions and self-emulsifying drug delivery systems (SEDDS) to improve solubility and dissolution behavior researchgate.netnih.gov. These findings suggest that similar formulation approaches could be investigated for this compound to overcome potential solubility limitations.

Controlled release formulations are designed to deliver a drug at a predetermined rate over an extended period, maintaining therapeutic levels and potentially reducing dosing frequency. This can be achieved through various methods, including the use of matrix systems, reservoir systems, and coated particles. A patent application mentions this compound as a water-soluble pharmaceutically active organic compound that could be incorporated into controlled absorption formulations comprising a particulate composition with a drug-binding polymer core and an insoluble water-permeable membrane google.comgoogle.com. This indicates that controlled release is a considered aspect for this compound formulations. Nanotechnology also offers avenues for controlled and sustained drug release, with systems designed to release drugs gradually or in response to specific stimuli openmedscience.com.

Detailed published studies specifically reporting on the development and evaluation of various formulations to enhance this compound delivery or control its release were not extensively found in the provided search results. However, the predicted physicochemical properties of this compound and the general challenges associated with compounds of its class highlight the importance and potential directions for formulation research in this area, drawing upon established techniques for solubility enhancement and controlled release.

Challenges and Future Directions in Khelloside Research

Methodological Advancements in Khelloside Characterization

Accurate and comprehensive characterization of this compound is fundamental to its research and potential application. While traditional spectroscopic methods have been employed, advancements in analytical techniques offer opportunities for more detailed insights. Techniques such as Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS or UHPLC-QTOF-MS) and Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) are increasingly utilized in natural product analysis, offering high sensitivity and resolution for identifying and quantifying compounds like this compound within complex matrices. nih.govresearchgate.netnih.gov High-resolution mass spectrometry (LC-HRMS) is particularly valuable for identifying known and unknown compounds in plant extracts, requiring only small amounts of material. nih.gov

Future methodological advancements should focus on:

Developing standardized and highly sensitive methods for this compound detection and quantification in various biological and botanical samples.

Utilizing advanced fragmentation techniques in mass spectrometry to gain deeper structural information, including the precise linkage and conformation of the glucoside moiety.

Exploring hyphenated techniques that combine separation science with advanced detection methods for comprehensive profiling of this compound and its potential metabolites or degradation products.

Employing Nuclear Magnetic Resonance (NMR) spectroscopy with cryoprobes and higher field strengths for detailed structural elucidation and conformational analysis, especially for small sample quantities.

These advancements will enhance the reliability and depth of data obtained in this compound research, supporting downstream studies on its bioactivity and pharmacokinetics.

Exploration of Novel Therapeutic Potentials of this compound

While this compound has shown antihyperlipidemic activity in animal models, its full therapeutic potential remains to be thoroughly explored. nih.govnih.gov Research indicates that chromone (B188151) glycosides, the broader class to which this compound belongs, exhibit a range of biological activities including antiviral, anti-inflammatory, antitumor, and antimicrobial effects. mdpi.com This suggests that this compound may possess a wider spectrum of activities than currently established.

Future research directions include:

Investigating the potential of this compound in other metabolic disorders beyond hyperlipidemia.

Exploring its anti-inflammatory and antioxidant properties through in vitro and in vivo models.

Evaluating its potential against various microbial strains and viruses.

Studying its effects on cellular pathways and targets using modern pharmacological techniques. For instance, studies using metabolomics have identified this compound as a downregulated metabolite in African swine fever virus (ASFV)-infected pigs, suggesting a potential role in host-pathogen interactions that warrants further investigation. nih.govresearchgate.net

Identifying and characterizing potential synergistic effects of this compound when used in combination with other natural compounds or existing therapeutic agents.

Detailed research findings on this compound's known antihyperlipidemic effects in female cynomolgus monkeys demonstrated significant reductions in LDL-C, HDL-C, and total cholesterol after oral administration. nih.gov

| Compound | Dose (mg/kg/day) | Duration | LDL-C Reduction (%) | HDL-C Reduction (%) | Total Cholesterol Reduction (%) |

| This compound | 20 | 2 weeks | 73 | 23 | 44 |

| This compound | 10 | 2 weeks | 46 | 20 | 31 |

| This compound | 20 | Single | 30 | - | 15 |

Note: Data derived from a study in female cynomolgus monkeys. nih.gov

Translational Research Pathways for this compound-Derived Therapeutics

Translating the research findings on this compound into clinically viable therapeutics requires navigating complex pathways. A significant challenge lies in understanding the in vivo behavior of this compound, including its absorption, distribution, metabolism, and excretion (ADME). While some pharmacokinetic parameters have been predicted for this compound, experimental validation is crucial.

Future translational research should focus on:

Conducting comprehensive preclinical studies to evaluate the efficacy and safety of this compound in relevant animal models for specific disease indications.

Investigating suitable formulation strategies to improve this compound's bioavailability and target delivery. This could involve exploring various drug delivery systems. google.comgoogleapis.com

Identifying potential biomarkers that can be used to monitor the therapeutic effects and predict patient responses to this compound or this compound-derived compounds.

Establishing clear regulatory pathways for the development and approval of this compound-based drugs.

The process of translating natural products into pharmaceuticals often involves identifying lead structures and developing synthetic analogs with improved properties. This compound's furochromone structure could serve as a template for the synthesis of novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Integration of Multi-Omics Data in this compound Research

The advent of multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers unprecedented opportunities to gain a holistic understanding of the biological effects of this compound. Integrating data from these different layers can reveal complex interactions between this compound and biological systems. medrxiv.org

Future research should aim to:

Apply metabolomics to identify metabolic pathways modulated by this compound treatment. nih.govresearchgate.netnih.govresearchgate.net

Utilize transcriptomics and proteomics to understand how this compound affects gene and protein expression profiles.

Integrate multi-omics data using bioinformatics and systems biology approaches to construct networks and identify key nodes and pathways influenced by this compound. medrxiv.org

Correlate multi-omics data with phenotypic outcomes in preclinical studies to identify molecular mechanisms underlying this compound's therapeutic effects.

Integrating multi-omics data can help in identifying novel targets of this compound, understanding its mechanism of action at a systems level, and identifying potential off-target effects.

Sustainable Sourcing and Production Strategies for this compound

This compound is primarily isolated from natural sources, particularly Ammi visnaga. nih.govmdpi.com As research into its potential therapeutic applications expands, ensuring a sustainable and reliable supply becomes crucial. Over-reliance on wild harvesting can lead to depletion of natural populations.

Future strategies should focus on:

Developing efficient and scalable methods for the extraction and purification of this compound from its natural sources.

Exploring alternative botanical sources of this compound or related compounds. This compound has also been found in Eranthis species. nih.govmdpi.comresearchgate.net

Investigating sustainable cultivation practices for Ammi visnaga to ensure a consistent and environmentally friendly supply.

Developing cost-effective and efficient synthetic or semi-synthetic routes for this compound production. While the complex glycosidic structure presents challenges, advancements in synthetic chemistry may offer viable alternatives to natural extraction.

Exploring biotechnological approaches, such as plant cell culture or microbial fermentation, for the sustainable production of this compound.

Sustainable sourcing and production are essential for the long-term viability of this compound research and the potential development of this compound-based products. kellanova.comscribd.comun.org

Q & A

Q. What standardized methods are recommended for validating the purity and structural identity of Khelloside in experimental settings?

To ensure reproducibility, researchers should employ a combination of chromatographic (e.g., HPLC, UPLC) and spectroscopic techniques (NMR, IR, and mass spectrometry). For novel syntheses, provide full characterization data, including retention times, spectral peaks, and purity thresholds (>95%). Cross-reference with established databases (e.g., SciFinder) to confirm structural alignment . Known compounds require citation of prior characterization protocols, while novel derivatives demand elemental analysis and stability testing under experimental conditions .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing confounding variables?

Prioritize dose-response experiments with appropriate controls (e.g., solvent-only and positive/negative controls). Use cell lines with validated sensitivity to related compounds, and standardize incubation times, temperature, and culture media across replicates. Document batch-to-batch variability in compound preparation and validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. What criteria define statistically robust sample sizes for preliminary pharmacokinetic studies of this compound?

Apply power analysis to determine sample sizes, ensuring statistical significance (α ≤ 0.05, power ≥ 80%). For animal models, follow ARRIVE guidelines for ethical and methodological transparency. Pilot studies should include at least n = 6 per group to account for biological variability, with data reported as mean ± SEM .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved through experimental redesign?

Contradictions often arise from differences in assay conditions (e.g., pH, cofactors) or model systems. Conduct systematic replication studies under harmonized protocols. Use CRISPR-edited cell lines or gene knockout models to isolate target pathways. Validate findings with biophysical techniques (e.g., surface plasmon resonance for binding affinity) and meta-analyses of existing datasets .

Q. What strategies optimize the isolation of this compound from natural sources while preserving its stability?

Employ green extraction techniques (e.g., pressurized liquid extraction) with solvents optimized for polarity (e.g., ethanol-water gradients). Monitor degradation kinetics under varying storage conditions (temperature, light exposure) using accelerated stability testing. For sensitive compounds, lyophilization or encapsulation in lipid nanoparticles may enhance shelf life .

Q. How do researchers reconcile discrepancies between in silico predictions and empirical data for this compound’s pharmacokinetic properties?

Re-evaluate computational models (e.g., molecular docking, QSAR) with updated physicochemical parameters (logP, pKa) derived from experimental measurements. Validate absorption/distribution predictions using in situ perfusion models (e.g., Caco-2 monolayers) or microsomal stability assays. Cross-correlate with human hepatocyte data for metabolic profiling .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships observed with this compound?

Use non-parametric models (e.g., Hill equation, four-parameter logistic regression) to fit asymmetric data. Report IC₅₀/EC₅₀ values with 95% confidence intervals. For multiplexed assays (e.g., transcriptomics), apply false discovery rate (FDR) corrections and hierarchical clustering to reduce Type I errors .

Q. How should researchers address batch effects in multi-institutional studies of this compound’s therapeutic potential?

Implement harmonized SOPs across labs, including centralized compound aliquoting and blinded analysis. Use mixed-effects models to statistically adjust for inter-lab variability. Report raw data alongside normalized values in supplementary materials to enable reanalysis .

Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility in this compound research?

Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish full experimental protocols, including instrument calibration records and reagent lot numbers. Deposit raw data in public repositories (e.g., Zenodo) and provide hyperlinks to supplementary files in manuscripts .

Q. How can researchers mitigate bias in preclinical evaluations of this compound’s efficacy?

Adopt randomized blinding for treatment groups and outcome assessments. Use independent third-party validation for high-impact claims. Pre-register study designs on platforms like OSF to deter HARKing (hypothesizing after results are known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.